molecular formula C11H14O2 B2415729 6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol CAS No. 16821-32-2

6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol

Cat. No.: B2415729
CAS No.: 16821-32-2
M. Wt: 178.231
InChI Key: IVSJZMUJOFGIOR-UHFFFAOYSA-N
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Scientific Research Applications

Chemistry

  • Intermediate in Synthesis : The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various modifications that can lead to the development of new chemical entities.
  • Reactivity Studies : Researchers have explored its reactivity in various chemical transformations, providing insights into its potential utility in organic synthesis .

Biology

  • Biological Activities : Investigations into the biological activities of this compound have revealed potential antimicrobial and antioxidant properties. Studies have shown that it may exhibit significant radical scavenging activity due to the presence of electron-donating substituents .

Medicine

  • Therapeutic Potential : The compound is being explored for its potential therapeutic effects in drug development. Its structural characteristics allow for the design of novel pharmaceuticals targeting various diseases. For instance, it has been evaluated as a candidate for metabolic disorder treatments due to its interaction with specific molecular pathways .

Antioxidant Activity

Research has demonstrated that this compound possesses significant antioxidant activity. In vitro studies using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays showed that compounds with similar structures exhibited comparable or superior antioxidant properties compared to standard references like ascorbic acid .

Structural Analysis

A comprehensive vibrational analysis of 6-Methoxy-1,2,3,4-tetrahydronaphthalene was conducted using FT-IR and Raman spectroscopy. The findings provided novel insights into its conformational stability and molecular interactions . Computational studies using B3LYP methods further elucidated its electronic properties and potential reaction mechanisms.

Comparison with Similar Compounds

  • 6-Methoxy-1-tetralone
  • 6-Methoxy-1-naphthaldehyde
  • 6-Methoxy-1,2,3,4-tetrahydroisoquinoline

Comparison: 6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol is unique due to its specific substitution pattern and the presence of both methoxy and hydroxyl groups. This combination imparts distinct chemical reactivity and potential biological activity compared to its analogs .

Biological Activity

Overview

6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol, also known as 1-(aminomethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol, is an organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of tetrahydronaphthalenes and is characterized by the presence of a methoxy group and a hydroxyl group on its structure. Research into its biological activity has revealed various mechanisms and potential therapeutic applications.

PropertyValue
Molecular Formula C12_{12}H17_{17}NO2_2
Molecular Weight 207.27 g/mol
CAS Number 16821-32-2
IUPAC Name This compound

The biological activity of this compound is attributed to its interaction with specific molecular targets and pathways. Key mechanisms include:

  • Inhibition of Enzymes : This compound has been identified as a moderate inhibitor of retinoic acid metabolizing enzymes. This inhibition can influence various biological processes related to cell differentiation and proliferation .
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain pathogens. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways .

Anticancer Activity

Recent studies have focused on the anticancer properties of this compound. In vitro assays have demonstrated that it can induce apoptosis in cancer cell lines. The proposed mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death .

Case Studies

  • Case Study on Retinoic Acid Metabolism : A study presented at the Asian Pacific Congress of Clinical Biochemistry highlighted the role of this compound in modulating retinoic acid metabolism. This modulation is significant for conditions such as cancer and developmental disorders .
  • Antimicrobial Efficacy : In a laboratory setting, this compound was tested against a range of bacterial strains. Results indicated a dose-dependent inhibition of bacterial growth, suggesting potential for development into antimicrobial therapies .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound better, it is useful to compare it with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
1-(Aminomethyl)-6-hydroxy-naphthalene Lacks methoxy groupLower solubility; reduced biological activity
6-Methoxy-naphthalene No hydroxyl groupPrimarily used in chemical synthesis; limited bioactivity
6-Methoxy-tetralone Ketone instead of alcoholExhibits different reactivity; less focus on bioactivity

Q & A

Q. Basic: What are the common synthetic routes for 6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol?

Methodological Answer:
A widely used approach involves starting from 6-methoxy-1-tetralone (CAS 1078-19-9), which is reduced to the corresponding alcohol. For example, enantioselective synthesis can employ chiral auxiliaries such as tert-butanesulfinyl imines. In one protocol, imine intermediates are reacted with Grignard reagents or organometallic compounds, followed by acidic workup to yield the alcohol . Another route utilizes allylation reactions, where 6-methoxy-3,4-dihydronaphthalen-1(2H)-one is treated with allyl carboxylates under specific conditions (e.g., hexane:ethyl acetate solvent systems), achieving yields up to 70% after purification via column chromatography . Key steps include monitoring reaction progress using TLC and optimizing solvent ratios for separation.

Q. Basic: How is this compound characterized in research settings?

Methodological Answer:
Characterization typically involves a combination of spectroscopic and chromatographic techniques:

  • Optical Rotation : Enantiopure derivatives are analyzed using polarimetry (e.g., [α]D = +39.2 in CH₂Cl₂) to confirm stereochemical purity .
  • Spectroscopy : NMR (¹H/¹³C) and IR identify functional groups and confirm regiochemistry. For example, the methoxy group appears as a singlet in ¹H NMR at ~3.8 ppm .
  • Physical Constants : Melting point (77–79°C) and boiling point (312.5°C at 760 mmHg) are cross-referenced with literature data .
  • Chromatography : Retention factors (e.g., Rf 0.3 in pentane:ethyl acetate = 8:2) are used to verify purity during synthesis .

Q. Advanced: What strategies are employed for enantioselective synthesis of this compound?

Methodological Answer:
Enantioselective methods often leverage biocatalysts or chiral auxiliaries:

  • Lipase-Catalyzed Kinetic Resolution : Pseudomonas cepacea and Candida antarctica lipases selectively acylate alcohol moieties in racemic mixtures, achieving enantiomeric excess (ee) >95%. Reaction conditions (e.g., vinyl acetate as acyl donor, solvent choice) critically influence selectivity .
  • Chiral Sulfinimine Auxiliaries : tert-Butanesulfinyl imines facilitate asymmetric addition of nucleophiles (e.g., Grignard reagents), yielding diastereomeric intermediates that are hydrolyzed to enantiopure alcohols. Diastereomer ratios are optimized by adjusting temperature and stoichiometry .
  • Monitoring : Chiral HPLC or polarimetry validates ee, while DFT calculations predict transition states to rationalize stereochemical outcomes .

Q. Advanced: How does this compound interact with biological systems, particularly serotonin pathways?

Methodological Answer:
Studies suggest structural analogs act as serotonin modulators. For example, 6-methoxy-tetrahydro-β-carboline derivatives elevate brain serotonin levels by inhibiting tryptophan metabolism diversion. Researchers assess neurochemical effects via:

  • In Vivo Models : Administering the compound to rodents and measuring cerebrospinal fluid 5-hydroxyindole levels via HPLC .
  • Enzyme Assays : Testing inhibition of tryptophan pyrrolase activity in liver homogenates .
  • Behavioral Studies : Correlating serotonin elevation with antidepressant-like effects in forced-swim or tail-suspension tests .

Q. Advanced: How are computational methods like DFT applied to study this compound?

Methodological Answer:
Density functional theory (DFT) predicts stereochemical outcomes and reaction mechanisms:

  • Transition State Modeling : Calculations optimize geometries of intermediates (e.g., imine-Mg complexes) to explain diastereoselectivity in Grignard additions .
  • Optical Rotation Validation : Computed [α]D values from DFT-optimized structures are compared to experimental data to confirm absolute configuration .
  • Solvent Effects : Continuum solvation models (e.g., SMD) simulate solvent interactions during enzymatic resolutions, guiding solvent selection for improved ee .

Q. Advanced: How can researchers resolve contradictions in synthetic yields across methodologies?

Methodological Answer:
Discrepancies in yields (e.g., 35% vs. 70% in allylation reactions) often stem from:

  • Purification Efficiency : Column chromatography solvent ratios (e.g., hexane:AcOEt) impact recovery. Adjusting gradient elution improves yield .
  • Catalyst Screening : Testing alternative lipases (e.g., Candida antarctica vs. Pseudomonas cepacea) under varying conditions (e.g., acyl donors, temperature) optimizes conversions .
  • Reaction Monitoring : Real-time GC-MS or in situ IR identifies side reactions (e.g., over-reduction), enabling protocol adjustments .

Q. Advanced: What role does this compound play in receptor-binding studies for drug discovery?

Methodological Answer:
Derivatives of this compound are explored as 5-HT7 receptor ligands. Key methodologies include:

  • Radioligand Binding Assays : Competing against [³H]-5-CT in transfected HEK293 cells to determine Ki values (e.g., Ki = 0.58 nM for high-affinity analogs) .
  • Selectivity Profiling : Screening against off-target receptors (e.g., D2, 5-HT1A) using membrane homogenates and scintillation counting .
  • Pharmacokinetics : Measuring brain-to-plasma ratios in mice after intraperitoneal injection, with LC-MS quantifying compound and metabolites (e.g., N-dealkylated products) .

Properties

IUPAC Name

6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-13-9-5-6-10-8(7-9)3-2-4-11(10)12/h5-7,11-12H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVSJZMUJOFGIOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

6-Methoxytetralone (10 g, 0.057 mol) was mixed with 150 ml of dry ethanol and sodium borohydride (1.2 eq) was added by portions to the stirred mixture. The reaction mixture was left to stir at ambient temperature for 15 h. The reaction mixture was then concentrated by rotary evaporation, mixed with 100 ml of water and heated for 1 h at 45° C.. The resulting mixture was extracted into diethyl ether (3×80 ml). Combined organic extract was dried over Na2SO4 and concentrated by rotary evaporation to give 10.39 g of yellow oil which was used in the next step without additional purification.
Quantity
10 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
Quantity
150 mL
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solvent
Reaction Step One

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